1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)-
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Overview
Description
1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- is an organic compound with the molecular formula C7H5ClN4S . It is characterized by the presence of a thiatriazole ring and a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- typically involves the following steps :
Starting Material: The synthesis begins with 4-chlorophenyl isothiocyanate.
Reaction with Sodium Azide: The starting material reacts with sodium azide in tetrahydrofuran at room temperature for 16 hours.
Cyclization: The intermediate product undergoes cyclization to form the thiatriazole ring.
Purification: The final product is purified to obtain 1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- with a high yield.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high purity.
Chemical Reactions Analysis
1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen chloride, sodium nitrite, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research indicates that the compound may have antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- involves its interaction with specific molecular targets . The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate’s access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- can be compared with other similar compounds, such as :
N-(4-Nitrophenyl)-1,2,3,4-thiatriazol-5-amine: This compound has a nitro group instead of a chlorine atom, which can affect its reactivity and biological activity.
N-Ethyl-1,2,3,4-thiatriazol-5-amine: The presence of an ethyl group can influence the compound’s solubility and chemical properties.
N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine: The bromine atom can alter the compound’s electronic properties and reactivity.
The uniqueness of 1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13078-27-8 |
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Molecular Formula |
C7H5ClN4S |
Molecular Weight |
212.66 g/mol |
IUPAC Name |
N-(4-chlorophenyl)thiatriazol-5-amine |
InChI |
InChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) |
InChI Key |
YFYMEIRRZFZFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=NS2)Cl |
Origin of Product |
United States |
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